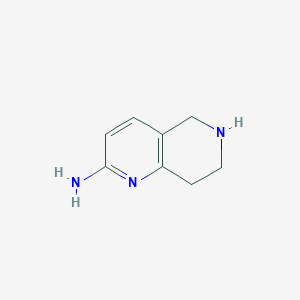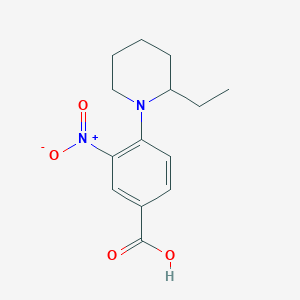![molecular formula C16H18N2 B1386244 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline CAS No. 1097786-11-2](/img/structure/B1386244.png)
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline
Vue d'ensemble
Description
3,4-Dihydro-2(1H)-quinolinone is a member of quinolines . It’s a heterocyclic compound that has been synthesized and studied for its potential biological activity .
Synthesis Analysis
3,4-Dihydro-2(1H)-quinolinones have been synthesized using various methods. For instance, one approach involves cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .Chemical Reactions Analysis
While specific reactions involving “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline” are not available, related compounds like 3,4-dihydro-2(1H)-quinolinones have been used in various chemical reactions .Applications De Recherche Scientifique
Synthetic Precursor for Bioactive Molecules
3,4-DHPo derivatives are extensively used as precursors in the synthesis of bioactive molecules. They serve as key intermediates for the construction of complex structures found in natural products and pharmaceuticals .
Vasorelaxant Agents
Compounds derived from 3,4-DHPo have shown potential as vasorelaxants. These agents can help in the treatment of hypertension and other cardiovascular diseases by relaxing the vascular smooth muscles .
Anti-HIV Activity
Some derivatives of 3,4-DHPo exhibit anti-HIV activity. They can bind to and inhibit enzymes or proteins essential for the replication of the HIV virus, offering a pathway for therapeutic intervention .
Antitumor Properties
The antitumor activity of 3,4-DHPo derivatives is of significant interest in medicinal chemistry. These compounds can act on various pathways to inhibit the growth and proliferation of cancer cells .
Antibacterial and Antifungal Applications
Due to their structural versatility, 3,4-DHPo derivatives can be designed to target bacterial and fungal infections, providing a scaffold for developing new antibiotics .
Building Blocks for Peptide Deformylase Inhibitors
3,4-DHPo derivatives are used to prepare potent peptide deformylase inhibitors with antibacterial effects. These inhibitors are crucial in the development of new antibacterial drugs .
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, a compound with a similar structure was found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Similar compounds have shown good cellular potency, as measured by inhibition of metabolism of a known substrate .
Result of Action
Similar compounds have shown a broad rank order between enzymic and cellular activity .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-6-7-16(15(17)10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICXUATTOMEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



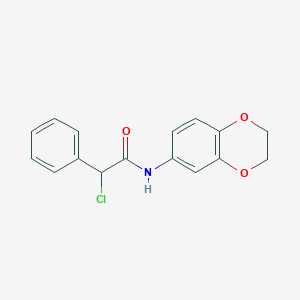
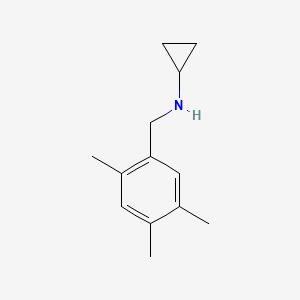
![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
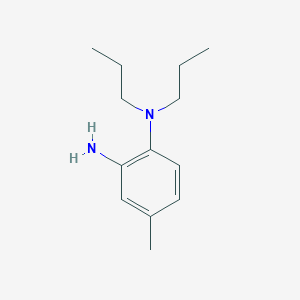
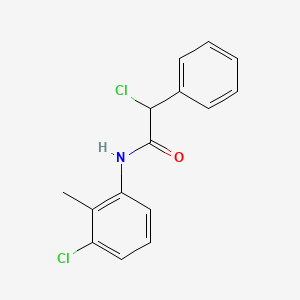
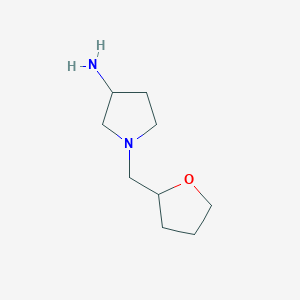
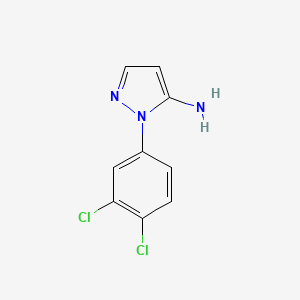
![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
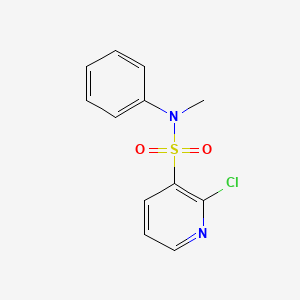
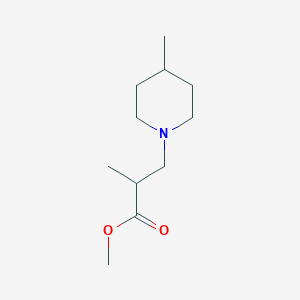
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
